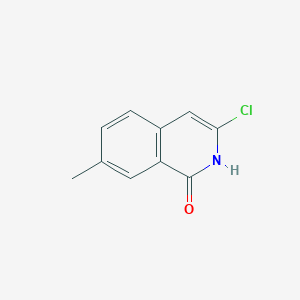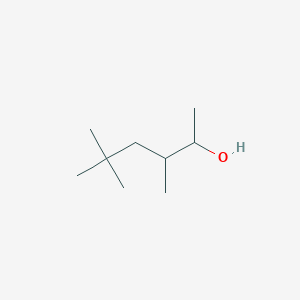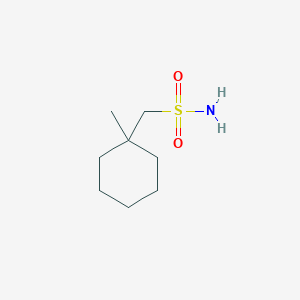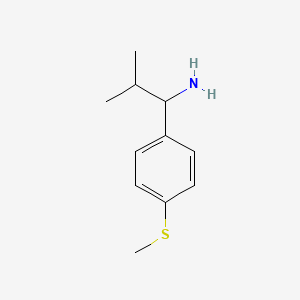
2-Methyl-1-(4-methylthiophenyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methylthiophenyl)propylamine is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a methyl group attached to the second carbon of the propylamine chain and a methylthio group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylthiophenyl)propylamine typically involves the alkylation of 4-methylthiophenol with 2-bromo-1-methylpropane, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methylthiophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in ether solvents.
Substitution: Various alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Methyl-1-(4-methylthiophenyl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-(4-methylthiophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-(4-methylsulfanylphenyl)propylamine
- 2-Methyl-1-(4-methylthiophenyl)ethanamine
- 2-Methyl-1-(4-methylthiophenyl)butylamine
Uniqueness
2-Methyl-1-(4-methylthiophenyl)propylamine is unique due to its specific structural features, such as the presence of both a methyl group and a methylthio group
特性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
2-methyl-1-(4-methylsulfanylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3 |
InChIキー |
NDITTWUQLHYZMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
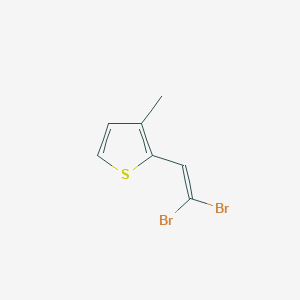
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
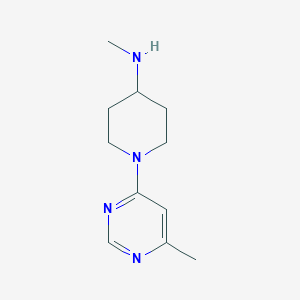
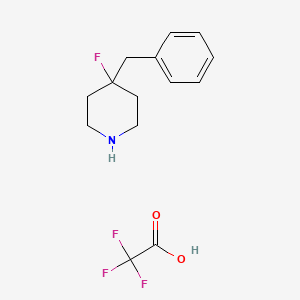
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
